molecular formula C17H13F3N2O3S B2782455 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034485-09-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2782455
CAS RN: 2034485-09-9
M. Wt: 382.36
InChI Key: CFJRQCHOYQOZCE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiprotozoal Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide derivatives have been explored for their antiprotozoal activities, particularly against Trypanosoma and Plasmodium species. One study detailed the synthesis of such compounds, starting from nicotinonitrile precursors and progressing through selective bromination, Suzuki coupling, and hydrogenation steps. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing promising IC50 values in the nanomolar range. Further, in an in vivo mouse model, some derivatives were found to be curative at low oral dosages, highlighting their potential in antiprotozoal therapy (Ismail et al., 2003).

Antimicrobial Applications

Compounds structurally related to this compound have been synthesized and tested for antimicrobial properties. For instance, nicotinic acid 4-thiazolidinones with 2-amino-6-methylbenzothiazole showed antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal species. These findings suggest the potential for developing new antimicrobial agents based on modifications of the nicotinamide scaffold (Patel & Shaikh, 2010).

Fungicidal Activity

Research into N-(thiophen-2-yl) nicotinamide derivatives, which share a part of the molecular structure with the compound , has shown significant fungicidal activity. These derivatives, developed by splicing nicotinic acid with thiophene, were tested against cucumber downy mildew and demonstrated higher efficacy than some commercial fungicides. This indicates the compound's potential framework could be utilized in developing new fungicides (Wu et al., 2022).

Dye-Sensitized Solar Cells

Derivatives of phenothiazine with various conjugated linkers, including furan and thiophene, which are part of the structure of the compound in focus, have been used in dye-sensitized solar cells. The choice of conjugated linker significantly affected the device's performance, with certain configurations leading to improved solar energy-to-electricity conversion efficiencies. This suggests the potential application of the compound's framework in the development of materials for solar energy conversion (Kim et al., 2011).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)12-6-5-11(9-21-12)15(23)22-10-16(24,13-3-1-7-25-13)14-4-2-8-26-14/h1-9,24H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJRQCHOYQOZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.